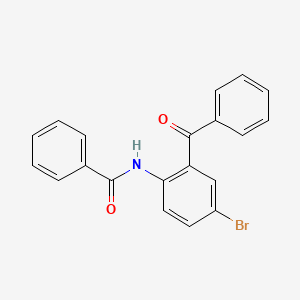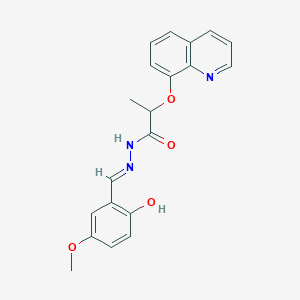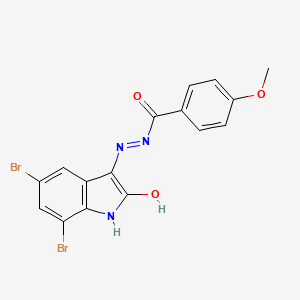![molecular formula C22H18BrClN2O3 B5962475 N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5962475.png)
N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is known to have promising properties that make it a potential candidate for use in scientific research.
Mechanism of Action
The mechanism of action of N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in the production of inflammatory mediators and a subsequent decrease in inflammation.
Biochemical and Physiological Effects:
N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition can lead to a reduction in inflammation. This compound has also been shown to have anti-tumor properties by inhibiting the activity of certain enzymes that are involved in tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its potential use in drug discovery. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Future Directions
There are several future directions for research involving N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide. These include further studies on its mechanism of action, its potential use in drug discovery, and its applications in the treatment of various diseases. Additionally, research could focus on the development of new synthesis methods for this compound and the optimization of its properties for specific applications.
Synthesis Methods
The synthesis of N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide involves a multi-step process that includes the reaction of 2-bromo-5-nitrobenzamide with 4-chloro-2-methylphenol in the presence of a base. This is followed by the reduction of the nitro group using a reducing agent and the subsequent acylation of the resulting amine with acetic anhydride. The final product is obtained by the reaction of the acylated amine with 4-chloro-2-methylphenoxyacetic acid.
Scientific Research Applications
N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to be a potent inhibitor of certain enzymes, which makes it a potential candidate for use in drug discovery.
properties
IUPAC Name |
N-[2-bromo-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN2O3/c1-14-11-16(24)7-10-20(14)29-13-21(27)25-17-8-9-18(23)19(12-17)26-22(28)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMVWNZWQWVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetone O-[4,6-bis(methylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5962399.png)
![5-ethyl-2-mercapto-3-(2-methoxybenzyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5962404.png)

![2-methyl-1H-indole-3-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5962406.png)

![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5962417.png)
![4-{[[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5962424.png)


![4-({5-[4-(allyloxy)-3-ethoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzenesulfonamide](/img/structure/B5962450.png)
![N-allyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5962455.png)
![6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5962465.png)
![N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5962469.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5962484.png)